N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide
Description
N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide is a chiral benzamide derivative featuring a thiazoline ring system. Its structure includes a 4,5-dihydro-4-phenylthiazole moiety linked via an aminomethyl group to a benzamide scaffold, with a 2-aminophenyl substituent. This compound is of interest due to its structural similarity to histone deacetylase (HDAC) inhibitors and other bioactive molecules containing heterocyclic cores . The (4S)-stereochemistry of the thiazoline ring is critical for its conformational stability and interaction with biological targets, as observed in analogous compounds .
Properties
Molecular Formula |
C23H22N4OS |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide |
InChI |
InChI=1S/C23H22N4OS/c24-19-8-4-5-9-20(19)26-22(28)18-12-10-16(11-13-18)14-25-23-27-21(15-29-23)17-6-2-1-3-7-17/h1-13,21H,14-15,24H2,(H,25,27)(H,26,28)/t21-/m1/s1 |
InChI Key |
SMTXKVURUPJKNQ-OAQYLSRUSA-N |
Isomeric SMILES |
C1[C@@H](NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4 |
Canonical SMILES |
C1C(NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the (4S)-4,5-Dihydro-4-phenyl-1,3-thiazol-2-yl Amine Intermediate
-
- α-haloketones or α-haloesters with a phenyl substituent
- Thiourea or related sulfur-nitrogen nucleophiles
Reaction:
The thiazole ring is formed by cyclization of the α-haloketone with thiourea under controlled conditions to yield the 4,5-dihydrothiazole ring. The stereochemistry at C-4 is controlled by chiral auxiliaries or chiral catalysts to obtain the (4S) enantiomer.-
- Solvent: Ethanol, methanol, or aqueous media
- Temperature: Mild heating (50–80 °C)
- Time: Several hours to overnight
-
- Recrystallization or chromatography to isolate the chiral thiazolyl amine
Preparation of 4-Formylbenzamide Derivative
-
- 4-aminobenzoic acid or 4-nitrobenzoic acid derivatives
- 2-aminophenylamine (o-phenylenediamine)
Reaction:
The benzamide core is prepared by coupling 4-aminobenzoic acid derivatives with 2-aminophenylamine using standard amide bond-forming reagents such as carbodiimides (e.g., EDC, DCC) or acid chlorides.-
- Solvent: Dichloromethane, DMF, or THF
- Base: Triethylamine or pyridine
- Temperature: 0–25 °C to room temperature
- Time: 2–24 hours
-
- Column chromatography or recrystallization
Formation of the Aminomethyl Linkage via Reductive Amination
Reaction:
The amino group on the thiazolyl intermediate is linked to the benzamide ring via an aminomethyl bridge, typically through reductive amination of the 4-formylbenzamide intermediate with the thiazolyl amine.-
- Reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride
- Acidic catalyst (e.g., acetic acid) to facilitate imine formation
-
- Solvent: Methanol, ethanol, or acetonitrile
- Temperature: Room temperature to mild heating (25–40 °C)
- Time: Several hours to overnight
-
- Chromatography or recrystallization to isolate the final product
Data Table: Summary of Key Reaction Steps and Conditions
| Step | Starting Materials | Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|---|
| 1. Thiazole ring synthesis | α-haloketone + thiourea | EtOH, 50–80 °C, chiral catalyst | (4S)-4,5-dihydro-4-phenyl-1,3-thiazol-2-yl amine | Stereoselective cyclization |
| 2. Benzamide formation | 4-aminobenzoic acid + 2-aminophenylamine | EDC or DCC, base, DCM, 0–25 °C | 4-formylbenzamide derivative | Amide bond formation |
| 3. Reductive amination | 4-formylbenzamide + thiazolyl amine | NaBH3CN, AcOH, MeOH, RT | This compound | Aminomethyl linkage formation |
Comprehensive Research Findings
- The stereoselective synthesis of the thiazole ring is crucial for biological activity; enantiomeric purity is typically confirmed by chiral HPLC or NMR with chiral shift reagents.
- Amide bond formation between 4-aminobenzoic acid derivatives and 2-aminophenylamine is well-established, with carbodiimide coupling agents providing high yields and purity.
- Reductive amination is the preferred method for linking the thiazolyl amine to the benzamide aldehyde, offering mild conditions that preserve sensitive functional groups and stereochemistry.
- Alternative methods such as direct nucleophilic substitution or Mitsunobu reactions are less favored due to harsher conditions or lower selectivity.
- Purification steps often involve silica gel chromatography and recrystallization to achieve high purity suitable for biological testing.
- Characterization is performed using elemental analysis, IR, ^1H and ^13C NMR spectroscopy, mass spectrometry, and optical rotation measurements to confirm structure and stereochemistry.
Notes on Literature and Patent Sources
- US Patent US6897220B2 describes inhibitors of histone deacetylase including compounds structurally related to this compound, outlining synthetic routes involving amide coupling and heterocycle formation.
- PubChem entries provide molecular descriptors and confirm the stereochemistry and molecular formula relevant to synthesis planning.
- Reviews on related thiazole derivatives indicate that Mannich-type reactions and reductive aminations are common strategies to introduce aminoalkyl linkages in related heterocyclic systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s thiazoline ring would lack the νS-H band (~2500–2600 cm⁻¹) observed in thiol tautomers, similar to triazole-thiones in . Instead, νC=S vibrations (1247–1255 cm⁻¹) confirm the thione tautomer .
- NMR Data : The (4S)-chirality in the thiazoline ring would produce distinct splitting patterns in ¹H-NMR, as seen in analogous chiral HDAC inhibitors .
Tautomerism and Stability
Unlike triazole derivatives (), which exist in equilibrium between thiol and thione forms, the target compound’s thiazoline ring is rigid and locked in the thione form due to its saturated structure. This reduces tautomeric variability, enhancing its stability in biological systems .
Research Implications and Limitations
The target compound’s chiral thiazoline core offers advantages in target specificity and metabolic stability over achiral triazoles () and imidazole derivatives (). Comparative synthesis strategies from and provide a roadmap for optimizing its pharmacokinetic profile .
Biological Activity
N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide (CAS Number: 1448350-50-2) is a compound of interest due to its potential therapeutic applications, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H22N4OS
- Molecular Weight : 402.512 g/mol
- Structure : The compound features a thiazole ring and an amine group which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1448350-50-2 |
| Molecular Weight | 402.512 g/mol |
| Density | N/A |
| Melting Point | N/A |
| LogP | 4.935 |
| PSA (Polar Surface Area) | 104.81 Ų |
This compound acts primarily as an HDAC inhibitor . HDACs play a crucial role in the regulation of gene expression by modifying histones and other proteins. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that may induce cell cycle arrest and apoptosis in cancer cells.
Antitumor Activity
Several studies have indicated the potential antitumor effects of this compound:
- Cell Proliferation Inhibition : Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors. For example, a study reported that derivatives demonstrated micromolar range cytotoxicity against KG-1 leukemia cells, comparable to established HDAC inhibitors .
- Mechanistic Insights : The compound's mechanism involves the destabilization of dihydrofolate reductase (DHFR), which is critical for DNA synthesis. This destabilization is attributed to the inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to reduced NADPH levels and subsequent effects on cell growth .
In Vivo Studies
In vivo studies have further validated the efficacy of this compound:
- Animal Models : In murine models, administration of this compound resulted in significant tumor size reduction compared to controls, indicating its potential as an effective therapeutic agent .
Comparative Analysis with Other Benzamide Derivatives
A comparative analysis with other benzamide derivatives reveals that while many share similar structural features, their biological activities can vary significantly based on specific substitutions:
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| N-(2-Aminophenyl)... | HDAC Inhibition | 1.5 |
| Benzamide Derivative A | Antitumor | 3.0 |
| Benzamide Derivative B | Antiviral | 5.0 |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide, and how can reaction conditions be optimized?
A1. The synthesis involves multi-step reactions, including coupling of the thiazolylamine and benzamide moieties. Key steps include:
- Reflux conditions : Use ethanol as a solvent with glacial acetic acid as a catalyst for imine formation, followed by pressure reduction to isolate intermediates (e.g., analogous to methods in ).
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and verifying intermediate structures .
- Purification : Column chromatography or recrystallization in ethanol improves yield and purity. Adjusting solvent polarity and temperature during crystallization can mitigate byproduct formation .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
A2. A combination of techniques is recommended:
- NMR spectroscopy : and NMR identify proton environments and carbon backbone structure. For example, the (4S)-stereocenter in the thiazolyl moiety produces distinct splitting patterns in NMR .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, especially for verifying the amide and thiazole linkages .
- UV-Vis and fluorescence spectroscopy : Useful for studying electronic transitions in the benzamide and aminophenyl groups, which may correlate with photostability or biological activity .
Advanced Research Questions
Q. Q3. How can contradictions in crystallographic data (e.g., unresolved peaks or twinning) be resolved during structural analysis of this compound?
A3. Crystallographic challenges arise from the compound’s stereochemistry and flexible substituents:
- Software tools : Use SHELXL for small-molecule refinement and SHELXD for phase determination, which are robust for handling twinned data or partial disorder .
- Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) at low temperatures (100 K) reduces thermal motion artifacts. For unresolved peaks, iterative refinement with restrained bond lengths/angles is advised .
- Validation : Cross-validate with computational models (e.g., DFT) to confirm bond geometries and stereochemical assignments .
Q. Q4. What computational strategies are suitable for modeling the electronic and steric effects of the (4S)-thiazolyl group on biological activity?
A4. Advanced computational approaches include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the thiazole and benzamide sites. For example, electron-withdrawing effects of the phenyl group in the thiazolyl ring may influence binding affinity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the stereospecificity of the (4S)-configuration and hydrogen-bonding capacity of the aminophenyl group .
- MD simulations : Assess conformational stability of the methylene linker between the thiazole and benzamide moieties under physiological conditions .
Q. Q5. How can researchers address discrepancies in biological assay results (e.g., inconsistent IC50 values) for this compound?
A5. Methodological adjustments are critical:
- Assay design : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability.
- Data normalization : Use internal controls (e.g., reference inhibitors) and triplicate measurements. For cell-based assays, account for metabolic differences using ATP quantification .
- Mechanistic studies : Combine enzyme inhibition assays with cellular uptake studies (e.g., LC-MS/MS quantification of intracellular compound levels) to distinguish target engagement from bioavailability limitations .
Q. Q6. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
A6. Stability studies require a systematic approach:
- Forced degradation : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C). Monitor degradation via HPLC-MS to identify labile sites (e.g., the amide bond) .
- Kinetic analysis : Use Arrhenius plots to predict shelf-life at room temperature based on accelerated degradation data.
- Protective formulations : Co-solvents (e.g., PEG 400) or lyophilization may enhance stability for in vivo studies .
Experimental Design & Data Analysis
Q. Q7. How should researchers design experiments to elucidate the role of the (4S)-stereocenter in modulating biological activity?
A7. Key steps include:
- Stereoisomer synthesis : Prepare the (4R)-enantiomer and diastereomers via chiral auxiliaries or asymmetric catalysis. Compare their activity profiles .
- Circular dichroism (CD) : Confirm stereochemical purity and correlate optical activity with target binding.
- Structure-activity relationship (SAR) : Test analogs with modified thiazole substituents (e.g., replacing phenyl with cyclohexyl) to isolate steric vs. electronic effects .
Q. Q8. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?
A8. Robust statistical frameworks include:
- Nonlinear regression : Fit dose-response curves using the Hill equation (variable slope) to calculate IC50/EC50 values. Use software like GraphPad Prism for error weighting .
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., compound vs. positive/negative controls) to assess significance.
- Bootstrap resampling : Estimate confidence intervals for IC50 values in assays with high variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
